Erythrinin G

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

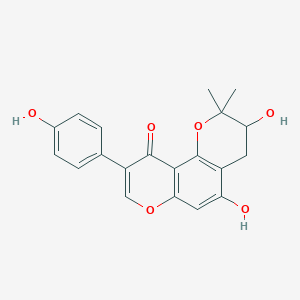

Erythrinin G is an isoflavonoid compound isolated from the ethanol extract of the twigs of Erythrina arborescens . The genus Erythrina, belonging to the Fabaceae family, comprises about 130 species distributed in tropical and subtropical regions worldwide . This compound, along with other erythrinins, has been studied for its potential bioactive properties, including antioxidant and anti-inflammatory activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of erythrinins, including Erythrinin G, typically involves the extraction of the compound from plant sources such as Erythrina arborescens . The process begins with the collection of plant material, followed by drying and grinding. The powdered material is then subjected to solvent extraction using ethanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes but on a larger scale. This would involve optimizing the extraction conditions, such as solvent concentration, temperature, and extraction time, to maximize yield. Advanced purification methods, such as high-performance liquid chromatography (HPLC), would be employed to ensure the purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Erythrinin G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding reduced forms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or other reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Erythrinin G involves its ability to scavenge free radicals and inhibit inflammatory signaling pathways. This compound’s antioxidant activity is attributed to its phenolic structure, which allows it to donate hydrogen atoms to neutralize free radicals . Additionally, this compound can inhibit pathways such as MAPK, AP1, and NFκB, which are involved in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

- Erythrinin D

- Erythrinin E

- Erythrinin F

- Erythrinin H

Biologische Aktivität

Erythrinin G, a flavonoid compound derived from the bark of Erythrina variegata, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and data tables.

Overview of this compound

- Chemical Structure : this compound is classified as a flavonoid, a group of polyphenolic compounds known for their antioxidant properties.

- Source : Primarily isolated from the bark of Erythrina variegata and other species within the Erythrina genus.

1. Anticancer Activity

This compound has shown promise in various cancer models. The primary mechanism involves inducing apoptosis in cancer cells through both intrinsic and extrinsic pathways.

- Mechanism :

- Case Studies :

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Rasul et al., 2011 | SGC-7901 | 15.2 | Apoptosis induction |

| Wätjen et al., 2007 | Various | 20.5 | Cell cycle arrest |

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens.

- Mechanism : The compound disrupts bacterial cell walls and inhibits essential metabolic pathways.

- Minimum Inhibitory Concentration (MIC) values against common pathogens include:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 15 |

These findings indicate that this compound is effective against both Gram-positive and Gram-negative bacteria .

3. Antidiabetic Activity

Research indicates that this compound may play a role in glucose metabolism and insulin sensitivity.

- Mechanism : It enhances the activity of heme oxygenase-1 (HO-1), which is associated with cellular protection and reduced oxidative stress .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound.

Eigenschaften

IUPAC Name |

3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVFEMFAVPWVDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.